molecular formula C19H19F3O3 B5134434 2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene

2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene

Cat. No. B5134434
M. Wt: 352.3 g/mol
InChI Key: ZGHNRHCGHKALPJ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

ICI 118,551 is primarily used as a research tool to study the β2-adrenergic receptor. It has been used to investigate the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. ICI 118,551 has also been used to study the pharmacology of β2-adrenergic receptor agonists and antagonists.

Mechanism of Action

ICI 118,551 is a selective β2-adrenergic receptor antagonist, meaning it inhibits the action of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the neurotransmitter epinephrine. When activated, β2-adrenergic receptors stimulate various physiological processes, such as bronchodilation and glucose metabolism. By inhibiting the action of β2-adrenergic receptors, ICI 118,551 can block these physiological processes.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the relaxation of airway smooth muscle, decrease glucose uptake in skeletal muscle, and decrease lipolysis in adipose tissue. ICI 118,551 has also been shown to decrease heart rate and cardiac output.

Advantages and Limitations for Lab Experiments

ICI 118,551 is a useful research tool for studying the β2-adrenergic receptor. It has high selectivity for the β2-adrenergic receptor and is relatively easy to synthesize. However, ICI 118,551 has a short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving ICI 118,551. One direction is to investigate the potential therapeutic applications of ICI 118,551. It has been suggested that ICI 118,551 could be used to treat conditions such as asthma, chronic obstructive pulmonary disease, and type 2 diabetes. Another direction is to develop more potent and selective β2-adrenergic receptor antagonists that could be used as therapeutic agents. Finally, further research is needed to fully understand the pharmacology and physiological effects of ICI 118,551.

Synthesis Methods

ICI 118,551 can be synthesized through a multi-step process starting from 3-(trifluoromethyl)phenol. The first step involves the reaction of 3-(trifluoromethyl)phenol with 2-bromoethanol to form 2-(3-(trifluoromethyl)phenoxy)ethanol. The second step involves the reaction of 2-(3-(trifluoromethyl)phenoxy)ethanol with 2-bromoethoxybenzene to form 2-{3-(trifluoromethyl)phenoxy}-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethane. The final step involves the reaction of 2-{3-(trifluoromethyl)phenoxy}-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethane with 4-(1-propen-1-yl)-2-methoxyphenol to form ICI 118,551.

properties

IUPAC Name

2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3O3/c1-3-5-14-8-9-17(18(12-14)23-2)25-11-10-24-16-7-4-6-15(13-16)19(20,21)22/h3-9,12-13H,10-11H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHNRHCGHKALPJ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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